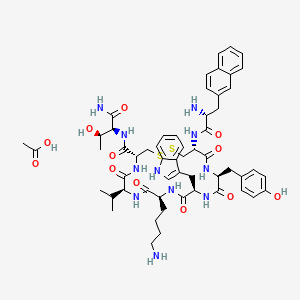
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as DFOA, is a chemical compound that has been studied for its potential use in scientific research. DFOA is a member of the oxalamide family of compounds and has been shown to have unique properties that make it useful in a variety of research applications.
Applications De Recherche Scientifique
Fluorescent and Colorimetric Sensors
One area of research has involved the development of novel fluorescent and colorimetric pH sensors derived from benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid and related compounds. These sensors have been designed to exhibit fluorescence ‘turn-on’ response toward H+ in mixed solutions, demonstrating significant fluorescence intensity changes across different pH values. Such sensors could potentially be used for monitoring pH changes in various scientific and medical applications (Liu et al., 2015).
Alzheimer's Disease Research
Another significant application is in the context of Alzheimer's disease research. Compounds structurally related to N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide have been used as part of a novel method for noninvasive monitoring of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer disease. This application has implications for improving diagnostic assessments and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Binge Eating and Orexin Receptor Mechanisms
Research has also explored the role of orexin receptor mechanisms in compulsive food consumption, using compounds such as GSK1059865, which is structurally related to the chemical . These studies have shown the potential of selective antagonism at orexin receptors as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Environmental Science and Herbicide Analysis
In environmental science, derivatives of this compound have been identified in the analysis and detection of herbicides and their degradates in natural water. This research is crucial for understanding the environmental impact of agricultural chemicals and for developing methods to detect and mitigate their presence in water sources (Zimmerman et al., 2002).
Neurokinin-1 Receptor Antagonism
Further research has investigated the use of water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral administration, in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights the potential pharmaceutical applications of compounds within the same structural family in treating a variety of conditions related to neurokinin-1 receptor activity (Harrison et al., 2001).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-20(2)12(10-3-5-11(16)6-4-10)9-17-14(21)15(22)18-13-7-8-23-19-13/h3-8,12H,9H2,1-2H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBPRWNRYHTDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)



![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)

![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)

![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)

